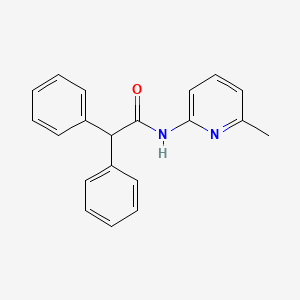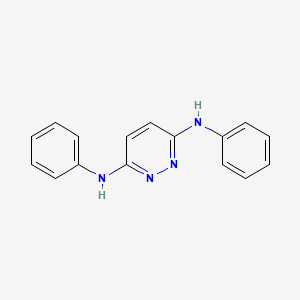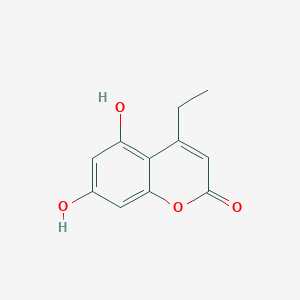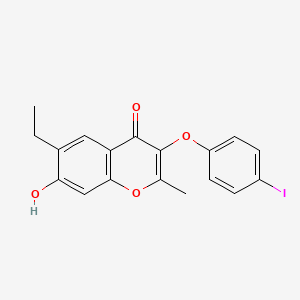![molecular formula C16H12ClF2NO B5912383 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK), a metabolic sensor that plays a crucial role in regulating energy homeostasis in cells. In recent years, A-769662 has emerged as a promising tool for studying the physiological and biochemical functions of AMPK, as well as a potential therapeutic agent for treating metabolic disorders such as diabetes and obesity.
Mechanism of Action
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that exposes the Thr-172 residue on the α-subunit, which is required for AMPK activation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to activate AMPK independently of the upstream kinases LKB1 and CaMKKβ, which are the canonical activators of AMPK. The mechanism by which 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, decrease hepatic glucose production, and improve insulin sensitivity. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipocytes and liver cells. In addition, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to improve mitochondrial function, increase autophagy, and reduce inflammation in various cell types.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has several advantages as a research tool for studying AMPK. It is a potent and selective activator of AMPK, which allows for precise control of AMPK activity in cells and organisms. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, there are also limitations to using 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one in lab experiments. It is a small molecule that can penetrate cell membranes and may have off-target effects on other cellular pathways. In addition, the synthesis of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one is a complex process that requires specialized expertise and equipment.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one and AMPK. One area of research is to further elucidate the mechanism by which 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK and identify the binding site(s) of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one on the γ-subunit of the AMPK complex. Another area of research is to investigate the therapeutic potential of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one in treating metabolic disorders such as diabetes and obesity. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to improve glucose and lipid metabolism in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one may have potential applications in cancer therapy, as AMPK has been implicated in regulating tumor metabolism and growth.
Synthesis Methods
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3,4-difluoroaniline to form an intermediate compound, which is then subjected to a series of chemical reactions to produce the final product. The synthesis of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been widely used as a research tool for studying the physiological and biochemical functions of AMPK. It has been shown to activate AMPK in a dose-dependent manner and induce the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS). 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been used to investigate the role of AMPK in regulating glucose and lipid metabolism, mitochondrial function, autophagy, and inflammation.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c1-10(20-13-6-7-14(18)15(19)9-13)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCXZYJJVUMHU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)


![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)


![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
